N'-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
Overview
Description
N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-amino-2-oxazolines.
Introduction of the dimethylamino group: This step involves the alkylation of aniline derivatives with dimethylamine.
Coupling reactions: The final step involves coupling the oxazole derivative with the dimethylamino-substituted benzyl group under suitable conditions, often using coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the hydrazide moiety, potentially leading to ring opening or reduction of the hydrazide to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, and reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or ring-opened products.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- N-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
- N-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
Comparison: N’-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-[[3-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-7-13(17-20-10)14(19)16-15-9-11-5-4-6-12(8-11)18(2)3/h4-8,15H,9H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGSAJILZWEUKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCC2=CC(=CC=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239564 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(m-(dimethylamino)benzyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93760-76-0 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(m-(dimethylamino)benzyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093760760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(m-(dimethylamino)benzyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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